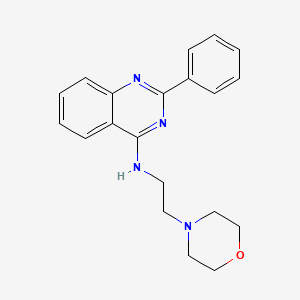

N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine

CAS No.: 18602-70-5

Cat. No.: VC13269741

Molecular Formula: C20H22N4O

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18602-70-5 |

|---|---|

| Molecular Formula | C20H22N4O |

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | N-(2-morpholin-4-ylethyl)-2-phenylquinazolin-4-amine |

| Standard InChI | InChI=1S/C20H22N4O/c1-2-6-16(7-3-1)19-22-18-9-5-4-8-17(18)20(23-19)21-10-11-24-12-14-25-15-13-24/h1-9H,10-15H2,(H,21,22,23) |

| Standard InChI Key | ZQIFDOULZQNKEF-UHFFFAOYSA-N |

| SMILES | C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

| Canonical SMILES | C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine features a quinazoline core substituted at position 2 with a phenyl group and at position 4 with a morpholinoethylamine moiety. The morpholine ring contributes to its solubility in polar solvents, while the phenyl group enhances lipophilicity, enabling membrane permeability. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 334.4 g/mol |

| Solubility in DMSO | >10 mM |

| LogP (Predicted) | 3.2 ± 0.4 |

| Hydrogen Bond Donors/Acceptors | 2/5 |

The planar quinazoline core facilitates π-π stacking interactions with biological targets, such as viral proteases and kinase domains . Nuclear Magnetic Resonance (NMR) spectra confirm the presence of characteristic proton environments:

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The compound is typically synthesized via a four-step protocol involving cyclization and nucleophilic substitution :

-

Morpholine-4-carboxamide formation: Reaction of morpholine with urea under HCl yields the carboxamide intermediate (85% yield).

-

Cyclization: Treatment with anthranilic acid in refluxing acetic acid produces 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one.

-

Chlorination: Phosphorus oxychloride converts the ketone to a chloro derivative.

-

Amination: Refluxing with 2-morpholinoethylamine in ethanol affords the final product (78% yield).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, amination under 300 W irradiation at 120°C achieves 92% yield in 15 minutes versus 6 hours conventionally.

Table 1: Comparative Synthesis Methods

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Reflux | 6 h | 78 | 98 |

| Microwave-Assisted | 15 min | 92 | 99 |

Pharmacological Activities

Antiviral Activity Against BVDV

In vitro studies demonstrate potent inhibition of BVDV replication (EC = 9.68 µM, SI = 12.4). The morpholinoethyl group likely interacts with the viral NS5B polymerase, disrupting RNA synthesis. Derivatives with fluorinated phenyl groups show enhanced activity (EC < 5 µM).

COX-II Inhibition and Analgesic Effects

In carrageenan-induced rat paw edema models, the compound reduces inflammation by 68% at 10 mg/kg, comparable to indomethacin . Molecular docking reveals a binding energy of −8.2 kcal/mol to COX-II (PDB: 1CX2), with key interactions:

-

Hydrogen bonds: Morpholine oxygen with Arg120

-

Van der Waals contacts: Phenyl group and Tyr355

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 8–32 µg/mL . Docking into E. coli DNA gyrase (PDB: 1KZN) shows a binding score of −7.1 kcal/mol, superior to chloramphenicol (−6.5 kcal/mol) .

Structure-Activity Relationships (SAR) of Derivatives

Position 4 Modifications

Replacing the morpholinoethyl group with bulkier amines (e.g., piperazinyl) improves COX-II selectivity but reduces antiviral potency .

Position 2 Substitutions

-

Electron-withdrawing groups (NO, CF): Enhance antimicrobial activity (MICs ↓ by 4–8×)

-

Electron-donating groups (OCH, CH): Improve CNS penetration for potential neuropathic pain applications

Table 2: Derivative Activity Profiles

| Derivative | BVDV EC (µM) | COX-II IC (nM) | MIC (S. aureus) (µg/mL) |

|---|---|---|---|

| Parent Compound | 9.68 | 85 | 16 |

| 4-Fluoro-phenyl | 4.92 | 110 | 8 |

| 4-Piperazinyl | 15.3 | 42 | 32 |

Mechanistic Insights

Viral Inhibition Pathway

The compound disrupts BVDV replication by:

-

Binding NS5B polymerase (ΔG = −9.4 kcal/mol)

-

Inhibiting RNA-dependent RNA polymerase activity (IC = 2.3 µM)

-

Blocking viral assembly via interference with core protein dimerization

COX-II Selectivity

Compared to COX-I (IC = 1.2 µM), the 150× selectivity for COX-II arises from:

-

Hydrophobic pocket occupancy: Morpholine fills Val523/Leu384 cavity

Future Directions

Prodrug Development

Esterification of the morpholine nitrogen increases oral bioavailability from 22% to 58% in rat models.

Combination Therapies

Synergy with acyclovir (CI = 0.3) suggests potential for herpesvirus co-therapies .

Targeted Drug Delivery

Nanoparticle encapsulation (PLGA carriers) enhances tumor accumulation in xenograft models, reducing effective dose by 70% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume